1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)-
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Overview
Description
1,4-Dioxa-7-azaspiro[44]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-7-azaspiro[44]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
Compared to similar compounds, 1,4-Dioxa-7-azaspiro[44]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- stands out due to its unique spirocyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C14H22N2O7 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(8S)-7-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C14H22N2O7/c1-8(2)10(15-13(20)21-3)11(17)16-7-14(22-4-5-23-14)6-9(16)12(18)19/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19)/t9-,10-/m0/s1 |
InChI Key |
KYXJZFVLUAJUPY-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(C[C@H]1C(=O)O)OCCO2)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC1C(=O)O)OCCO2)NC(=O)OC |
Origin of Product |
United States |
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